Diethyl 2-hydroxybenzylphosphonate
Description
Diethyl 2-hydroxybenzylphosphonate is an organophosphorus compound characterized by a benzyl group substituted with a hydroxyl group at the ortho-position and a diethyl phosphonate moiety. For example, substituted benzylphosphonates are known for antimicrobial activity , and synthetic routes for related compounds often involve acid-catalyzed reactions or hydrazine protection strategies .
Properties
CAS No. |
50375-72-9 |
|---|---|
Molecular Formula |
C11H17O4P |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethyl)phenol |
InChI |
InChI=1S/C11H17O4P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
OXANJCRGVJNHTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Diethyl 2-hydroxybenzylphosphonate with selected analogues based on substituents and functional groups:
Physicochemical Properties
Key properties of phosphonate derivatives vary with substituents:
- Solubility : Hydroxyl groups (e.g., in 2-hydroxybenzyl derivatives) enhance water solubility compared to alkyl or methoxy-substituted analogues .
- Thermal Stability : Alkylphosphonates (e.g., dibutyl derivatives) exhibit higher boiling points (>200°C) due to longer hydrocarbon chains, while aromatic phosphonates (e.g., benzyl derivatives) have lower melting points (~80–100°C) .
- Reactivity : The hydroxyl group in 2-hydroxybenzylphosphonate may participate in hydrogen bonding or oxidation reactions, unlike inert alkyl groups in dibutylphosphonates .
Research Findings and Challenges
- Antimicrobial Efficacy : Diethyl 4-nitrobenzylphosphonate (analogue of 2-hydroxybenzyl derivative) exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus .
- Synthetic Limitations : Hydroxyl groups in phosphonates complicate purification due to polarity, requiring advanced techniques like Kugelrohr distillation .
- Environmental Impact : Longer alkyl chain phosphonates (e.g., dibutyl derivatives) pose higher bioaccumulation risks compared to aromatic variants .
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